(R,S)-Anatabine-2,4,5,6-d4

Catalog No.
S808963
CAS No.
1020719-11-2
M.F
C10H12N2
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-Anatabine-2,4,5,6-d4

CAS Number

1020719-11-2

Product Name

(R,S)-Anatabine-2,4,5,6-d4

IUPAC Name

2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine

Molecular Formula

C10H12N2

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D

InChI Key

SOPPBXUYQGUQHE-AJEVBKBKSA-N

SMILES

C1C=CCNC1C2=CN=CC=C2

Synonyms

(+/-)-1,2,3,6-Tetrahydro-2,3’-bipyridine-d4 (Major); (+/-)-Anatabine-d4 (Major);

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H]
  • Metabolite Tracer

    Anatabine is a minor metabolite of nicotine, a major psychoactive component of tobacco PubChem: . (R,S)-Anatabine-2,4,5,6-d4 can be used to trace the metabolism of nicotine in biological systems. The incorporation of deuterium atoms into the molecule allows scientists to distinguish between the unlabeled parent compound (nicotine) and the labeled metabolite ((R,S)-Anatabine-2,4,5,6-d4) using analytical techniques like mass spectrometry LGC Standards: . This allows researchers to study the metabolic pathways of nicotine and anatabine in detail.

  • Internal Standard

    (R,S)-Anatabine-2,4,5,6-d4 can be used as an internal standard in quantitative analysis of anatabine. An internal standard is a known amount of a compound added to a sample before analysis. It serves as a reference point for the quantification of the target analyte (anatabine) in the sample. The properties of the internal standard, including its chemical and physical characteristics, should be similar to those of the target analyte. The deuterated anatabine closely resembles the natural form, making it a suitable internal standard for anatabine quantification experiments SCBT: .

(R,S)-Anatabine-2,4,5,6-d4 is a deuterated derivative of anatabine, a naturally occurring alkaloid found predominantly in tobacco and various plants such as green tomatoes and peppers. The compound's molecular formula is C10H8D4N2C_{10}H_{8}D_{4}N_{2} with a molecular weight of 164.24 g/mol. The deuteration at positions 2, 4, 5, and 6 enhances its stability and allows for more precise tracking in biological studies and

Typical of alkaloids. These include:

  • Alkylation: The compound can participate in N-alkylation reactions under basic conditions, leading to the formation of various derivatives.
  • Acid-base reactions: It can be protonated or deprotonated depending on the pH of the environment.
  • Hydrolysis: In acidic conditions, it may hydrolyze to yield other metabolites or derivatives .

Anatabine and its derivatives have been studied for their potential biological activities. (R,S)-Anatabine-2,4,5,6-d4 has been shown to exhibit anti-inflammatory properties and may influence neurotransmitter systems. Its analogs have been investigated for their effects on nicotine addiction and neuroprotection .

The synthesis of (R,S)-Anatabine-2,4,5,6-d4 involves several steps:

  • Starting Materials: Begin with 3-aminomethyl pyridine.
  • Formation of Intermediate: React with benzophenoneimine to form an intermediate compound.
  • Addition of Dielectrophile: Introduce a dielectrophile under non-nucleophilic conditions.
  • Hydrolysis: Treat the resulting compound with acid to facilitate hydrolysis.
  • Basification: Finally, basify the compound using potassium carbonate or other bases to yield (R,S)-Anatabine-2,4,5,6-d4 .

(R,S)-Anatabine-2,4,5,6-d4 has several applications:

  • Pharmaceutical Research: Used as a reference standard in pharmacological studies to understand the behavior of anatabine in biological systems.
  • Analytical Chemistry: Serves as a tracer in mass spectrometry to study metabolic pathways of nicotine and related compounds .
  • Therapeutic Investigations: Explored for potential therapeutic uses in treating inflammation and neurological disorders .

Studies involving (R,S)-Anatabine-2,4,5,6-d4 focus on its interactions with various biological targets:

  • Receptor Binding: Investigations into how it binds to nicotinic acetylcholine receptors have been conducted to understand its role in modulating neurotransmission.
  • Metabolic Pathways: The deuterated form allows for detailed tracking of metabolic processes involving nicotine metabolism .

Several compounds share structural similarities with (R,S)-Anatabine-2,4,5,6-d4. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AnatabineParent compoundNaturally occurring alkaloid
NornicotineStructural derivativeLacks methyl group at position 1
AnabasineRelated alkaloidContains an additional nitrogen atom
NicotineParent alkaloidHigher potency as a stimulant
(R,S)-N-Nitroso AnatabineNitroso derivativePotential carcinogenic properties

(R,S)-Anatabine-2,4,5,6-d4 is unique due to its specific deuteration at multiple positions which enhances its stability and utility in research settings compared to its non-deuterated counterparts. This modification allows for more precise analytical measurements and insights into the metabolic pathways involving nicotine-related compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.125155375 g/mol

Monoisotopic Mass

164.125155375 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-14

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